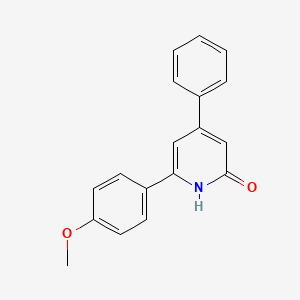
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is an organic compound known for its unique structure and properties. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of tert-butyl and methyl groups at specific positions on the xanthene ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene typically involves the reaction of xanthene derivatives with tert-butyl and methyl substituents. One common method includes the use of 2,7-di-tert-butyl-9,9-dimethylxanthene as a precursor. This compound can be synthesized through a series of reactions, including alkylation and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a fluorescent dye in various chemical reactions.
Biology: Employed in the labeling of proteins, lipids, and nucleic acids for imaging studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene involves its ability to interact with various molecular targets. The compound’s fluorescent properties arise from the conjugation of the xanthene ring system with the tert-butyl and methyl groups, allowing it to absorb light at specific wavelengths and emit light at longer wavelengths. This fluorescence is used in imaging and detection applications .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
- 9,9-Dimethylxanthene
Uniqueness
2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence and stability make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
192378-98-6 |
|---|---|
Molecular Formula |
C25H34O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,7-ditert-butyl-4,5,9,9-tetramethylxanthene |
InChI |
InChI=1S/C25H34O/c1-15-11-17(23(3,4)5)13-19-21(15)26-22-16(2)12-18(24(6,7)8)14-20(22)25(19,9)10/h11-14H,1-10H3 |
InChI Key |
TUAGIHSKYDZXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)




![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)





![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
